

Analytical techniques for characterizing "N-(4-Bromophenyl)picolinamide"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Bromophenyl)picolinamide**

Cat. No.: **B182017**

[Get Quote](#)

An Application Note for the Comprehensive Characterization of **N-(4-Bromophenyl)picolinamide**

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of **N-(4-Bromophenyl)picolinamide** (CAS No: 14547-73-0). As a key intermediate and building block in medicinal chemistry and materials science, rigorous verification of its identity, purity, and stability is paramount. This application note is designed for researchers, quality control analysts, and drug development professionals, offering a suite of validated techniques including chromatography, spectroscopy, and thermal analysis. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

N-(4-Bromophenyl)picolinamide, with the molecular formula $C_{12}H_9BrN_2O$, is an amide derivative of picolinic acid.^{[1][2]} Its structure, featuring a pyridine ring linked to a brominated phenyl group via an amide bond, makes it a valuable scaffold in the synthesis of pharmacologically active compounds.^[3] The precise characterization of this molecule is the foundational step for any subsequent research or development, ensuring that downstream results are based on a well-defined starting material.

A summary of its key physicochemical properties is provided below.

Property	Value	Source
CAS Number	14547-73-0	[1] [2]
Molecular Formula	C ₁₂ H ₉ BrN ₂ O	[1]
Molecular Weight	277.12 g/mol	[2] [4]
Appearance	White to yellow solid	[5]
Boiling Point	311°C (Predicted)	[1]
Storage	2-8°C, Sealed in dry conditions	[1] [5]

Chromatographic Analysis for Purity and Quantification

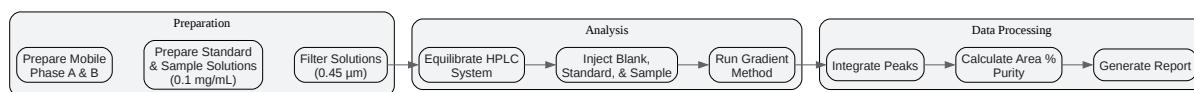
Chromatographic methods are essential for separating the primary compound from synthesis-related impurities, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) is the principal technique for purity assessment due to its high resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. **N-(4-Bromophenyl)picolinamide**, being a moderately polar molecule, will partition between these two phases. By using a gradient elution, where the organic content of the mobile phase is increased over time, we can effectively separate the main analyte from both more polar and less polar impurities. This approach ensures high selectivity and robust quantification.[\[6\]](#)[\[7\]](#)

Experimental Protocol

- Apparatus & Materials:
 - HPLC system with UV-Vis or Photodiode Array (PDA) detector.


- Data acquisition software (e.g., Empower).
- C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (HPLC Grade).
- Water (HPLC Grade).
- Trifluoroacetic Acid (TFA) or Formic Acid (for pH adjustment).
- **N-(4-Bromophenyl)picolinamide** reference standard and sample.

- Reagent Preparation:
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Diluent: 50:50 (v/v) Acetonitrile:Water.
- Sample Preparation:
 - Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
 - Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard.
 - Filter all solutions through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Gradient of A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile)
Gradient Program	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm (or as determined by UV scan)
Injection Volume	10 μ L

Data Interpretation The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the analyte peak in the sample chromatogram should match that of the reference standard. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across the peak, further ensuring co-elution of impurities is not occurring.[8]

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for RP-HPLC Purity Analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale NMR spectroscopy is the most powerful tool for unambiguous structural determination. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. For **N-(4-Bromophenyl)picolinamide**, NMR will confirm the substitution patterns on both the pyridine and phenyl rings and verify the presence of the amide linkage.[9][10]

Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).
 - Acquire ^1H NMR, ^{13}C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected Spectral Data (in CDCl_3) The exact chemical shifts (δ) may vary slightly, but the expected regions and multiplicities are key identifiers.[9][11]

Nucleus	Expected δ (ppm)	Multiplicity	Assignment
^1H NMR	~10.0	Singlet (broad)	Amide N-H
~8.6	Doublet	Pyridine H (position 6)	
~8.3	Doublet	Pyridine H (position 3)	
~7.9	Triplet	Pyridine H (position 4)	
~7.7	Doublet	Phenyl H (ortho to NH)	
~7.5	Doublet	Phenyl H (ortho to Br)	
~7.4	Triplet	Pyridine H (position 5)	
^{13}C NMR	~162	Singlet	Amide C=O
~150	Singlet	Pyridine C (position 2)	
~148	Singlet	Pyridine C (position 6)	
~138	Singlet	Pyridine C (position 4)	
~137	Singlet	Phenyl C-NH	
~132	Singlet	Phenyl C-H (ortho to Br)	
~126	Singlet	Pyridine C (position 5)	
~122	Singlet	Pyridine C (position 3)	
~121	Singlet	Phenyl C-H (ortho to NH)	
~117	Singlet	Phenyl C-Br	

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale FT-IR spectroscopy identifies characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies

corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of the key amide group (C=O and N-H bonds) and aromatic rings.[12][13]

Experimental Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} .

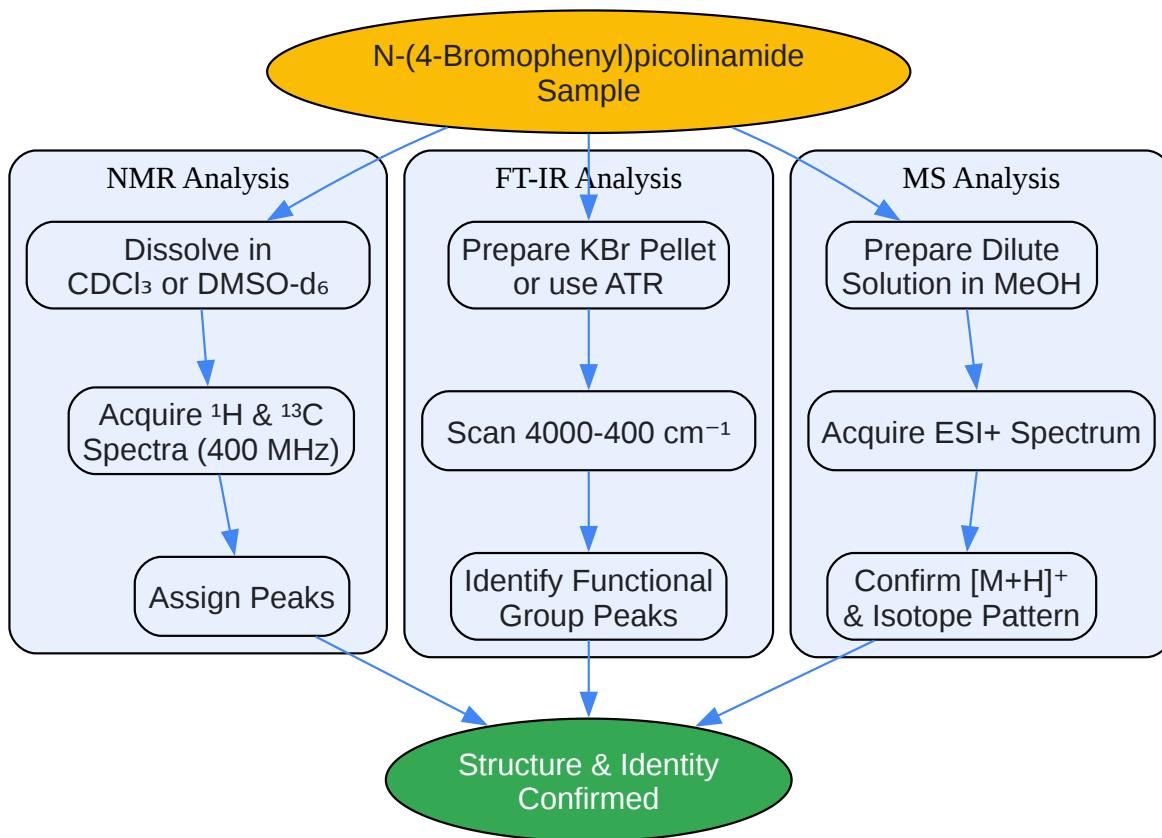
Expected Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300	N-H Stretch	Amide
~3100-3000	C-H Stretch	Aromatic
~1680	C=O Stretch (Amide I)	Amide
~1590	C=C Stretch	Aromatic Rings
~1530	N-H Bend (Amide II)	Amide
~1100-1000	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

Principle & Rationale Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. This technique confirms the elemental composition and serves as an orthogonal identity test. Electrospray ionization (ESI) is suitable for this moderately polar molecule, typically yielding the protonated molecular ion $[\text{M}+\text{H}]^+$.[14][15]

Experimental Protocol


- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an ESI source, coupled to an HPLC (LC-MS) or infused directly.
- Data Acquisition: Acquire data in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide the exact mass, allowing for molecular formula confirmation.

Expected Results

- Molecular Ion: The isotopic pattern for the $[M+H]^+$ ion will show two major peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic signature of a single bromine atom (^{79}Br and ^{81}Br isotopes).
 - Expected m/z for $\text{C}_{12}\text{H}_{10}^{79}\text{BrN}_2\text{O}^+$: 277.00
 - Expected m/z for $\text{C}_{12}\text{H}_{10}^{81}\text{BrN}_2\text{O}^+$: 279.00
- Fragmentation: Key fragments may arise from the cleavage of the amide bond, providing further structural confirmation.[\[16\]](#)

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Thermal Analysis

Principle & Rationale Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of the material, such as its melting point, thermal stability, and decomposition profile. This information is critical for determining appropriate storage and handling conditions.[17][18]

Experimental Protocol

- Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
- TGA Method:
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
 - Heating Rate: 10 °C/min.
 - Temperature Range: 30 °C to 600 °C.
- DSC Method:
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
 - Heating Rate: 10 °C/min.
 - Temperature Program: Heat from 30 °C to a temperature above the melting point (e.g., 200 °C).

Data Interpretation

- DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point (T_m) of the crystalline solid. The onset of this peak is typically reported as the melting point. The presence of multiple peaks could indicate polymorphism or impurities.[\[19\]](#)[\[20\]](#)
- TGA: The TGA curve plots weight loss versus temperature. For a pure, stable compound, there should be no significant weight loss until the onset of thermal decomposition. The temperature at which significant weight loss begins (T_d) is a measure of its thermal stability.[\[21\]](#)

Conclusion

The combination of chromatographic, spectroscopic, and thermal analyses provides a comprehensive and robust characterization of **N-(4-Bromophenyl)picolinamide**. By following the detailed protocols in this application note, researchers and analysts can confidently verify the identity, purity, and stability of this important chemical entity. The application of these orthogonal techniques ensures the quality and reliability of the material for its intended use in research and development.

References

- **N-(4-bromophenyl)picolinamide**, Cas 14547-73-0. (n.d.). LookChem.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- N-(1-(4-Bromophenyl)ethyl)picolinamide. (n.d.). Hoffman Fine Chemicals.
- 4-Bromopicolinamide. (n.d.). PubChem.
- ¹H NMR. (n.d.). The Royal Society of Chemistry.
- **N-(4-Bromophenyl)picolinamide**. (n.d.). Sunway Pharm Ltd.
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. *Journal of Chemical Health Risks*, 14(4).
- Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). (n.d.). Cheméo.
- Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). *Indo American Journal of Pharmaceutical Sciences*.
- Appendix I. (n.d.). University of Granada.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). National Institutes of Health (NIH).
- Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-[(4-bromophenyl)amino]carbonothioyl]benzamide. ResearchGate.
- DSC heating runs of picolinamide crystallised from solvents. (n.d.). ResearchGate.
- FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate.
- Thermal parameters received from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). (n.d.). ResearchGate.
- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. *Asian Journal of Pharmaceutical and Clinical Research*.
- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
- Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
- Propanamide, N-(4-bromophenyl)-3-phenyl-. (n.d.). NIST WebBook.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. (2001). PubMed.
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
- Comprehensive Investigation of Organic Micro-pollutants in Waters by Gas and Liquid Chromatography Coupled to QTOF MS. (2016). Eawag.
- Mass fragmentation pattern of N-{{(4-bromophenyl)amino}carbonothioyl}benzamide. (n.d.). ResearchGate.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed.
- Process for synthesis of picolinamides. (n.d.). Google Patents.
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in *Citrullus colocynthis* (L.) seeds oil extracts. (2019). PubMed Central.
- The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (n.d.). I.R.I.S..
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga *Vertebrata lanosa*. (2021). ResearchGate.
- TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. (n.d.). ResearchGate.
- DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate.
- Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. (2021). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. N-(4-Bromophenyl)picolinamide - CAS:14547-73-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(4-bromophenyl)picolinamide(14547-73-0) 1H NMR [m.chemicalbook.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. jchr.org [jchr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iosrjournals.org [iosrjournals.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. iajps.com [iajps.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Analytical techniques for characterizing "N-(4-Bromophenyl)picolinamide"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182017#analytical-techniques-for-characterizing-n-4-bromophenyl-picolinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com